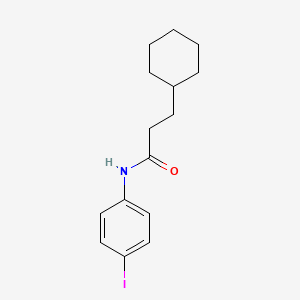![molecular formula C15H9F13N2O2 B15015155 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B15015155.png)
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide is a fluorinated organic compound. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide typically involves the following steps:
Hydrazide Formation: The hydrazide functional group is introduced by reacting the fluorinated heptane with hydrazine or its derivatives under controlled conditions.
Methoxyphenylmethylidene Introduction: The final step involves the condensation of the hydrazide with 4-methoxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent quality and yield.
Purification Steps: Including distillation and recrystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique electronic properties.
Surface Coatings: Applied in the development of hydrophobic and oleophobic coatings.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Imaging Agents: Explored as a component in fluorinated imaging agents for medical diagnostics.
Industry
Polymer Additives: Used as an additive in polymers to enhance their thermal and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide involves its interaction with molecular targets through its fluorinated hydrophobic core and reactive functional groups. The compound can interact with enzymes, receptors, or other biomolecules, altering their activity or stability. The pathways involved often include modulation of hydrophobic interactions and electronic effects due to the presence of fluorine atoms.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C15H9F13N2O2 |
|---|---|
Peso molecular |
496.22 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(4-methoxyphenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C15H9F13N2O2/c1-32-8-4-2-7(3-5-8)6-29-30-9(31)10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h2-6H,1H3,(H,30,31)/b29-6+ |
Clave InChI |
PWKRKIAEFALNJF-FMSSBYAVSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015075.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)
![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15015091.png)

![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015103.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15015112.png)
![N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15015131.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15015138.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)](/img/structure/B15015146.png)
![4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol](/img/structure/B15015150.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15015158.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15015165.png)
